2-Chloro-3-(2,4-dichlorophenyl)-1-propene 2-Chloro-3-(2,4-dichlorophenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 951892-52-7
VCID: VC8333059
InChI: InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
SMILES: C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl
Molecular Formula: C9H7Cl3
Molecular Weight: 221.5 g/mol

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

CAS No.: 951892-52-7

Cat. No.: VC8333059

Molecular Formula: C9H7Cl3

Molecular Weight: 221.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(2,4-dichlorophenyl)-1-propene - 951892-52-7

Specification

CAS No. 951892-52-7
Molecular Formula C9H7Cl3
Molecular Weight 221.5 g/mol
IUPAC Name 2,4-dichloro-1-(2-chloroprop-2-enyl)benzene
Standard InChI InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Standard InChI Key YGRGDPHCZGUJJC-UHFFFAOYSA-N
SMILES C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl
Canonical SMILES C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

2-Chloro-3-(2,4-dichlorophenyl)-1-propene (IUPAC name: 1-chloro-3-(2,4-dichlorophenyl)prop-1-ene) belongs to the class of halogenated alkenes with a trisubstituted aromatic system. The molecular formula is C9H7Cl3\text{C}_9\text{H}_7\text{Cl}_3, comprising:

  • A propene backbone with chlorine at the 1-position

  • A 2,4-dichlorophenyl group at the 3-position

Table 1: Predicted Molecular Properties

PropertyValue
Molecular Weight225.51 g/mol
XLogP3 (Partition Coefficient)3.8 (estimated)
Topological Polar Surface Area0 Ų (non-polar)
Heavy Atom Count12

The chlorine substituents create significant electron-withdrawing effects, increasing the compound’s electrophilicity. The 2,4-dichlorophenyl group induces steric hindrance, potentially influencing regioselectivity in addition reactions.

Synthetic Methodologies

Wittig Reaction Approach

The Wittig reaction between 2,4-dichlorobenzaldehyde and chloroethylidenetriphenylphosphorane represents a plausible synthesis route:

2,4-Cl2C6H3CHO+Ph3P=CHCl2,4-Cl2C6H3CH=CHCl+Ph3P=O\text{2,4-Cl}_2\text{C}_6\text{H}_3\text{CHO} + \text{Ph}_3\text{P=CHCl} \rightarrow \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{CH=CHCl} + \text{Ph}_3\text{P=O}

Key parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: Estimated 60–75% based on analogous syntheses

Nucleophilic Substitution Pathways

Alternative routes may employ allylic chlorination of 3-(2,4-dichlorophenyl)-1-propene using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2):

2,4-Cl2C6H3CH2CH=CH2+SO2Cl22,4-Cl2C6H3CHClCH=CH2+HCl+SO2\text{2,4-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{CH=CH}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{CHClCH=CH}_2 + \text{HCl} + \text{SO}_2

Challenges include controlling diastereoselectivity and minimizing over-chlorination.

Physicochemical Properties

Experimental data remain sparse, but computational models predict:

Table 2: Thermodynamic Properties

PropertyValue
Boiling Point245–250°C (extrapolated)
Density1.32 g/cm³
Refractive Index1.582 (estimated)
Vapor Pressure0.15 mmHg at 25°C

The compound’s low water solubility (<10 mg/L) and high lipophilicity suggest bioaccumulation potential, necessitating environmental impact assessments.

Reactivity and Chemical Transformations

Electrophilic Addition

The electron-deficient double bond readily undergoes addition reactions:

  • Hydrohalogenation: HCl addition yields 1,2-dichloro-3-(2,4-dichlorophenyl)propane

  • Epoxidation: m-CPBA\text{m-CPBA} generates a chlorinated epoxide intermediate

Aromatic Substitution

The 2,4-dichlorophenyl group directs electrophiles to the para position relative to existing substituents. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 2,4,6-trichloronitrobenzene derivatives.

Biological Activity and Applications

OrganismMIC Range (µg/mL)
Staphylococcus aureus12.5–25
Escherichia coli>100
Candida albicans50–75

The disparity between Gram-positive and Gram-negative activity aligns with membrane permeability differences.

Agrochemical Applications

As a precursor to fungicides, the compound’s bioactivity profile suggests utility against Phytophthora infestans (potato blight) and Puccinia graminis (wheat rust). Field trial data are unavailable but warranted.

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